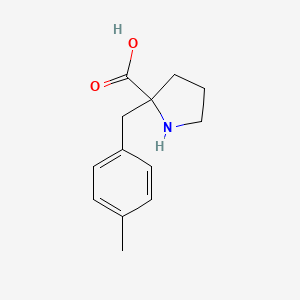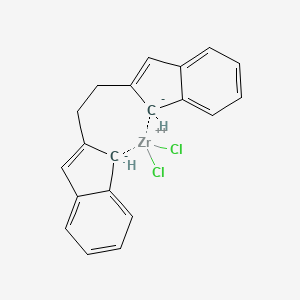
Dichloro(rac-ethylenebis(indenyl))zirconium(IV)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dichloro(rac-ethylenebis(indenyl))zirconium(IV) is an organometallic compound with the molecular formula C20H16Cl2Zr. It is a yellow to gold powder that is primarily used as a catalyst in various chemical reactions. This compound is part of the metallocene family, which are known for their unique sandwich-like structure where a metal atom is sandwiched between two cyclopentadienyl anions.
準備方法
Synthetic Routes and Reaction Conditions
Dichloro(rac-ethylenebis(indenyl))zirconium(IV) can be synthesized by reacting zirconium tetrachloride with rac-ethylenebis(indenyl) in the presence of a suitable solvent such as dichloromethane. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The product is then purified through recrystallization or other purification techniques to obtain the desired compound .
Industrial Production Methods
In industrial settings, the production of Dichloro(rac-ethylenebis(indenyl))zirconium(IV) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then subjected to rigorous quality control measures to meet industrial standards .
化学反応の分析
Types of Reactions
Dichloro(rac-ethylenebis(indenyl))zirconium(IV) undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other ligands.
Polymerization Reactions: It acts as a catalyst in the polymerization of olefins.
Reduction Reactions: It can be reduced to form different zirconium complexes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl or aryl lithium compounds, which replace the chlorine atoms.
Polymerization Reactions: Conditions typically involve the presence of a co-catalyst such as methylaluminoxane (MAO) and an inert atmosphere.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Major Products
Substitution Reactions: The major products are substituted zirconium complexes.
Polymerization Reactions: The major products are high molecular weight polymers.
Reduction Reactions: The major products are reduced zirconium species.
科学的研究の応用
Dichloro(rac-ethylenebis(indenyl))zirconium(IV) has a wide range of applications in scientific research:
Chemistry: It is extensively used as a catalyst in the polymerization of olefins, leading to the production of polyethylene and polypropylene.
Biology: It is used in the synthesis of biologically active compounds.
Medicine: Research is ongoing into its potential use in drug delivery systems.
Industry: It is used in the production of high-performance materials and coatings.
作用機序
The mechanism by which Dichloro(rac-ethylenebis(indenyl))zirconium(IV) exerts its effects involves the activation of olefins through coordination to the zirconium center. This coordination facilitates the insertion of the olefin into the zirconium-carbon bond, leading to polymerization. The molecular targets include the olefinic double bonds, and the pathways involved are primarily coordination and insertion mechanisms .
類似化合物との比較
Similar Compounds
- Dichloro(ethylenebis(indenyl))zirconium(IV)
- Dichloro(ethylenebis(indenyl))hafnium(IV)
- Dichloro(ethylenebis(indenyl))titanium(IV)
Uniqueness
Dichloro(rac-ethylenebis(indenyl))zirconium(IV) is unique due to its specific ligand structure, which provides distinct catalytic properties compared to its hafnium and titanium analogs. Its ability to produce high molecular weight polymers with specific properties makes it particularly valuable in industrial applications .
特性
分子式 |
C20H16Cl2Zr |
|---|---|
分子量 |
418.5 g/mol |
IUPAC名 |
dichlorozirconium(2+);2-[2-(1H-inden-1-id-2-yl)ethyl]-1H-inden-1-ide |
InChI |
InChI=1S/C20H16.2ClH.Zr/c1-2-6-18-12-15(11-17(18)5-1)9-10-16-13-19-7-3-4-8-20(19)14-16;;;/h1-8,11-14H,9-10H2;2*1H;/q-2;;;+4/p-2 |
InChIキー |
VWCJVAVTOAEQQI-UHFFFAOYSA-L |
正規SMILES |
[CH-]1C2=CC=CC=C2C=C1CCC3=CC4=CC=CC=C4[CH-]3.Cl[Zr+2]Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-[(1-methyl-2-pyridin-3-ylpyrrolidin-3-yl)methyl] butanedioate](/img/structure/B12321098.png)
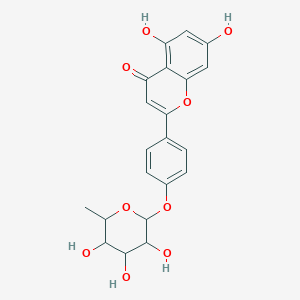

![(4-prop-1-en-2-ylcyclohexen-1-yl)methyl N-(3-methyl-4-oxoimidazo[5,1-d][1,2,3,5]tetrazine-8-carbonyl)carbamate](/img/structure/B12321119.png)

![methyl N'-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]carbamimidothioate](/img/structure/B12321135.png)
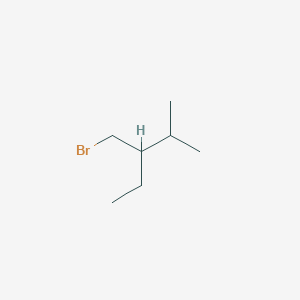
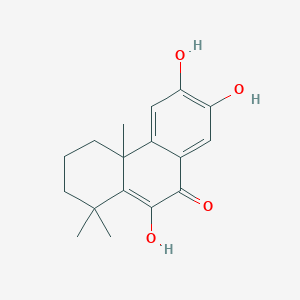



![dimethyl 5-oxo-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,6,7,7a-tetrahydro-1H-cyclopenta[c]pyran-4,7-dicarboxylate](/img/structure/B12321182.png)
![(2S)-2-[(tert-Butoxy)carbonylamino]-3-(4-naphthylphenyl)propanoic acid](/img/structure/B12321198.png)
